Diethylphosphinothioic chloride

Description

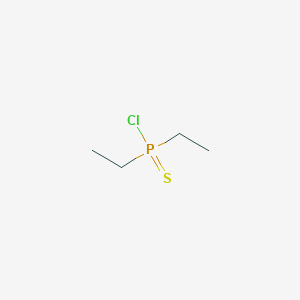

Diethylphosphinothioic chloride is an organophosphorus compound characterized by the formula C₄H₁₀ClPS and the structure (C₂H₅)₂P(S)Cl. It belongs to the phosphinothioic acid chloride family, where a sulfur atom replaces the oxygen in the phosphoryl group (P=O → P=S). This substitution imparts distinct chemical properties, such as enhanced nucleophilicity and resistance to hydrolysis compared to oxygen analogs .

Properties

CAS No. |

3982-89-6 |

|---|---|

Molecular Formula |

C4H10ClPS |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

chloro-diethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H10ClPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3 |

InChI Key |

JWMMHPDEZMMJEB-UHFFFAOYSA-N |

SMILES |

CCP(=S)(CC)Cl |

Canonical SMILES |

CCP(=S)(CC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimethylphosphinothioic Chloride (CAS 993-12-4)

- Formula : C₂H₆ClPS

- Structure : (CH₃)₂P(S)Cl

- Key Differences :

- Smaller methyl groups reduce steric hindrance, increasing reactivity in nucleophilic substitutions.

- Boiling point and solubility differ due to lower molecular weight.

- Applications : Widely used as a reagent for introducing phosphorus-sulfur bonds in organic synthesis, particularly in pharmaceuticals .

Diethylphosphinic Chloride (CAS 1112-37-4)

Ethylphosphonothioic Dichloride (CAS 676-98-2)

Diethyl Thiophosphoryl Chloride (Synonyms: Diethyl Phosphorochloridothioate)

Diphenylphosphinic Chloride (CAS 1499-21-4)

- Formula : C₁₂H₁₀ClOP

- Structure : (C₆H₅)₂P(O)Cl

- Key Differences :

- Bulky phenyl groups enhance stability but reduce solubility in polar solvents.

- Less reactive toward nucleophiles due to aromatic conjugation.

- Applications : Synthesis of chiral ligands and flame-retardant polymers .

Comparative Data Table

Key Research Findings

- Reactivity Trends: Sulfur-containing compounds (e.g., Diethylphosphinothioic chloride) exhibit slower hydrolysis than oxygen analogs due to sulfur’s lower electronegativity, enhancing their utility in moisture-sensitive reactions .

- Steric Effects : Larger substituents (e.g., ethyl vs. methyl) decrease reaction rates but improve selectivity in asymmetric synthesis .

- Industrial Relevance: Thiophosphoryl esters (e.g., Diethyl thiophosphoryl chloride) dominate agrochemical production, while phosphinic/phosphonothioic derivatives are niche intermediates for pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.